REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH:11]1[C:16](=[O:17])[CH2:15][C:14]([CH3:19])([CH3:18])[CH2:13][C:12]1=[O:20].S>[OH-].[NH4+].C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH:11]1[C:16](=[O:17])[CH2:15][C:14]([CH3:18])([CH3:19])[CH2:13][C:12]1=[O:20] |f:2.3|
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Name
|
2-(2'-chloro-4'-nitrophenyl)-5,5-dimethyl-1,3-cyclohexanedione
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])C1C(CC(CC1=O)(C)C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was absorbed
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to the reflux point and H2S
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove sulfur
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 300 ml of 0.25 N NaOH
|
Type
|
FILTRATION
|
Details
|
the solution filtered once more
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
CUSTOM
|
Details
|
A white solid formed which
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)N)C1C(CC(CC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |